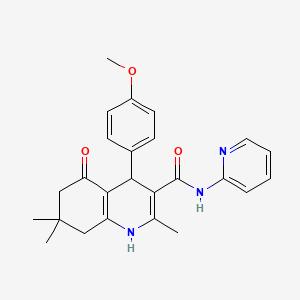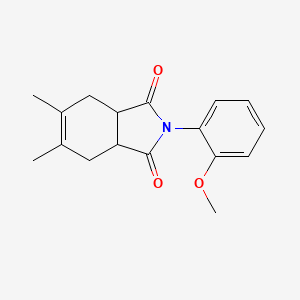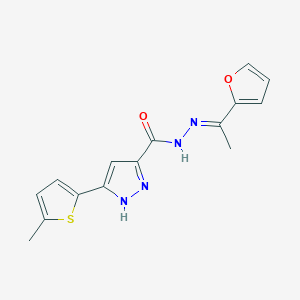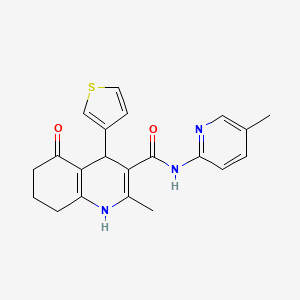
4-(4-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-N-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、キノリンコア、ピリジン環、メトキシフェニル基を含む独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(4-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-N-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドの合成は、通常、複数段階の有機反応を含みます。プロセスは、キノリンコアの形成から始まり、続いてメトキシフェニル基とピリジン環の導入が行われます。温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために重要です。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために合成経路の最適化が必要です。これには、連続フロー反応器や自動合成プラットフォームなどの高度な技術を使用してプロセスを合理化し、生産コストを削減することが含まれる場合があります。
化学反応の分析
反応の種類
4-(4-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-N-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる誘導体につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、置換反応用のさまざまな求核剤および求電子剤が含まれます。温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために重要です。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つキノリン誘導体を生成する可能性がありますが、置換反応は、さまざまな置換キノリン化合物を生成する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のための構成ブロックとして使用でき、有機合成における汎用性の高い中間体として役立ちます。
生物学: そのユニークな構造により、生物学的標的に相互作用することができ、創薬および開発の候補となります。
医学: この化合物の潜在的な薬理学的特性は、抗炎症剤や抗癌剤などの治療用途について調査することができます。
工業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に役立つ可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
4-(4-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-N-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドがその効果を発揮するメカニズムは、分子標的との相互作用によって異なります。この化合物は、特定のタンパク質や酵素に結合し、その活性を調節し、下流のシグナル伝達経路をトリガーする可能性があります。正確な分子標的と関与する経路を解明するためには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
4-(4-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン: ピリジン環を欠いており、化学反応性の点で汎用性が低くなっています。
2,7,7-トリメチル-5-オキソ-N-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミド: メトキシフェニル基を欠いており、生物学的活性を影響を与える可能性があります。
独自性
4-(4-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-N-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、メトキシフェニル基とピリジン環の両方が存在することによって、類似の化合物と比べてユニークです。官能基のこの組み合わせは、その化学反応性と潜在的な生物学的活性を高め、さらなる研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
2,7,7-Trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Lacks the methoxyphenyl group, which may affect its biological activity.
Uniqueness
The presence of both the methoxyphenyl group and the pyridine ring in 4-(4-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide makes it unique compared to similar compounds. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C25H27N3O3 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-15-21(24(30)28-20-7-5-6-12-26-20)22(16-8-10-17(31-4)11-9-16)23-18(27-15)13-25(2,3)14-19(23)29/h5-12,22,27H,13-14H2,1-4H3,(H,26,28,30) |
InChIキー |
RCLICUPFHSYULZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)

![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
![4-{5-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11644409.png)
![Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11644417.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11644429.png)
